Cas no 7154-69-0 (2-Allyl-2-benzylacetamide)

2-Allyl-2-benzylacetamide is a specialized organic compound featuring both allyl and benzyl functional groups attached to an acetamide core. This structure imparts unique reactivity, making it a valuable intermediate in synthetic organic chemistry, particularly for the development of pharmaceuticals and fine chemicals. The allyl group offers potential for further functionalization via cross-coupling or polymerization reactions, while the benzyl moiety enhances stability and influences steric properties. Its balanced lipophilicity and molecular flexibility make it suitable for applications in drug discovery and material science. The compound is typically handled under controlled conditions due to its reactive nature, ensuring optimal purity and performance in research and industrial processes.
2-Allyl-2-benzylacetamide structure
2-Allyl-2-benzylacetamide structure
Product name:2-Allyl-2-benzylacetamide
CAS No:7154-69-0
MF:C12H15NO
MW:189.253603219986
CID:1748731
PubChem ID:252257

2-Allyl-2-benzylacetamide Chemical and Physical Properties

Names and Identifiers

    • 2-benzylpent-4-enamide
    • NSC73724
    • 2-Benzyl-pent-4-ensaeure-amid
    • 2-benzyl-pent-4-enoic acid amide
    • (R)-2-BENZYLPENT-4-ENAMIDE
    • AC1Q4Z2X
    • SureCN8144720
    • AC1Q5IT0
    • AGN-PC-015FQZ
    • AC1L5LKT
    • 2-Benzyl-penten-(4)-saeureamid
    • AC1Q4Z2W
    • (R)-2-BENZYL-PENT-4-ENOIC ACID AMIDE
    • 2-benzyl-4-pentenamide
    • NSC-73724
    • NSC 73724
    • AKOS024323082
    • 7154-69-0
    • DTXSID30291181
    • 2-ALLYL-2-BENZYLACETAMIDE
    • SCHEMBL8144720
    • 2-Allyl-2-benzylacetamide
    • Inchi: InChI=1S/C12H15NO/c1-2-6-11(12(13)14)9-10-7-4-3-5-8-10/h2-5,7-8,11H,1,6,9H2,(H2,13,14)
    • InChI Key: RKJWJARHPAEWOX-UHFFFAOYSA-N
    • SMILES: C=CCC(Cc1ccccc1)C(=O)N

Computed Properties

  • Exact Mass: 189.11500
  • Monoisotopic Mass: 189.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 5
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 43.1Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 364.4±31.0 °C at 760 mmHg
  • Flash Point: 174.2±24.8 °C
  • PSA: 43.09000
  • LogP: 2.60700
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

2-Allyl-2-benzylacetamide Security Information

2-Allyl-2-benzylacetamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

2-Allyl-2-benzylacetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
A544515-2.5g
2-Allyl-2-benzylacetamide
7154-69-0
2.5g
$ 365.00 2022-06-08
TRC
A544515-500mg
2-Allyl-2-benzylacetamide
7154-69-0
500mg
$ 95.00 2022-06-08
TRC
A544515-250mg
2-Allyl-2-benzylacetamide
7154-69-0
250mg
$ 70.00 2022-06-08

Additional information on 2-Allyl-2-benzylacetamide

Professional Introduction to 2-Allyl-2-benzylacetamide (CAS No. 7154-69-0)

2-Allyl-2-benzylacetamide, with the chemical formula C11H13NO, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. Its unique structural features, comprising an allyl group and a benzylamido moiety, make it a versatile intermediate in the development of various biologically active molecules. This introduction delves into the compound's properties, synthetic pathways, and its emerging applications in medicinal chemistry, particularly in the context of recent research advancements.

The molecular structure of 2-Allyl-2-benzylacetamide (CAS No. 7154-69-0) exhibits a combination of functional groups that contribute to its reactivity and utility. The presence of an allyl group (–CH=CH–CH2) allows for potential Michael addition reactions, while the benzylamido group (–NH–C(=O)–C6H5) provides a site for further derivatization. These features make it a valuable building block in the synthesis of more complex molecules, including potential drug candidates.

In recent years, there has been growing interest in the use of allylic amines and amides as pharmacophores due to their ability to interact with biological targets in multiple ways. For instance, studies have shown that compounds containing allyl groups can exhibit significant bioactivity by virtue of their ability to undergo transalkylation reactions or participate in π-stacking interactions with biological receptors. The benzylamido moiety further enhances its potential by providing a hydrogen bond donor/acceptor surface, which is crucial for receptor binding affinity.

The synthesis of 2-Allyl-2-benzylacetamide typically involves the condensation of benzylamine with acetoacetaldehyde or its derivatives, followed by reduction and subsequent alkylation. Alternatively, more sophisticated methods may employ transition metal-catalyzed cross-coupling reactions to introduce the allyl and benzyl groups in a controlled manner. Recent advances in catalytic systems have enabled more efficient and selective syntheses, reducing side reactions and improving yields.

One notable application of 2-Allyl-2-benzylacetamide is in the development of protease inhibitors, which are critical in treating various diseases such as HIV/AIDS and cancer. The compound's structural motifs can be modified to target specific proteases by altering the substituents on the benzyl ring or introducing additional functional groups that enhance binding affinity. For example, derivatives with halogenated aromatic rings have shown enhanced potency against certain protease enzymes due to increased hydrophobic interactions.

The role of computational chemistry in designing novel derivatives of 2-Allyl-2-benzylacetamide cannot be overstated. Molecular modeling techniques allow researchers to predict the binding modes of these compounds to biological targets with high accuracy. By leveraging machine learning algorithms, it is possible to identify structural modifications that optimize pharmacokinetic properties such as solubility, metabolic stability, and bioavailability. This approach has led to the discovery of several promising lead compounds that are currently undergoing preclinical evaluation.

In addition to its applications in drug discovery, 2-Allyl-2-benzylacetamide has found utility in materials science and agrochemical research. Its ability to participate in various chemical transformations makes it a valuable intermediate for synthesizing polymers with tailored properties or for developing novel pesticides that target specific enzymatic pathways in pests.

The environmental impact of synthesizing and using 2-Allyl-2-benzylacetamide is another area of growing concern. Researchers are increasingly focusing on developing greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Biocatalytic methods, for instance, offer a sustainable alternative by utilizing enzymes as catalysts under mild reaction conditions. Such approaches not only improve efficiency but also align with global efforts to promote sustainable chemistry practices.

The future prospects for 2-Allyl-2-benzylacetamide are bright, given its versatility and the ongoing advancements in synthetic methodologies. As our understanding of biological systems deepens, so too does our ability to design molecules that interact selectively with disease-causing targets. By combining traditional organic synthesis with cutting-edge computational tools, researchers can accelerate the discovery process and bring new therapeutic agents to market more quickly than ever before.

In conclusion, 2-Allyl-2-benzylacetamide(CAS No. 7154-69-0) represents a fascinating compound with broad applications across multiple scientific disciplines. Its unique structural features and reactivity make it an indispensable tool for pharmaceutical chemists seeking to develop novel drugs, while its adaptability also makes it valuable in other areas such as materials science and agrochemicals. As research continues to evolve, we can expect even more innovative uses for this versatile intermediate.

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